

The Discovery and Synthesis of Tri-n-propyl Carbinol: A Technical Guide

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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

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Introduction

Tri-n-propyl carbinol, systematically named 4-propylheptan-4-ol, is a tertiary alcohol with the chemical formula $C_{10}H_{22}O$. Its discovery and synthesis are intrinsically linked to the development of organometallic chemistry in the early 20th century, particularly the advent of the Grignard reaction. This guide provides a comprehensive overview of the historical context, seminal synthetic methods, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The precise date and discoverer of tri-n-propyl carbinol are not definitively documented in a singular, seminal publication. However, its synthesis became feasible following the groundbreaking work of French chemist Victor Grignard, who discovered the organomagnesium halide reagents, now known as Grignard reagents, in 1900. This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds.

The synthesis of tertiary alcohols, such as tri-n-propyl carbinol, was a direct and significant application of the Grignard reaction. While the exact first synthesis is not clearly cited, the inclusion of tri-n-propyl carbinol in established chemical literature and textbooks by the mid-20th century, such as "A Text-Book of Practical Organic Chemistry," indicates its status as a known and accessible compound within the chemical community. Its synthesis is a classic example of the reaction between a Grignard reagent and an ester or a ketone.

Physicochemical Properties

Tri-n-propyl carbinol is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |
|-------------------|--|
| IUPAC Name | 4-Propylheptan-4-ol |
| Synonyms | Tri-n-propyl carbinol, 4-propyl-4-heptanol |
| CAS Number | 2198-72-3 |
| Molecular Formula | C ₁₀ H ₂₂ O |
| Molecular Weight | 158.29 g/mol |
| Boiling Point | 191 °C at 760 mmHg, 89-92 °C at 20 mmHg ^[1] |
| Density | 0.828 g/cm ³ |
| Flash Point | 81.1 °C |

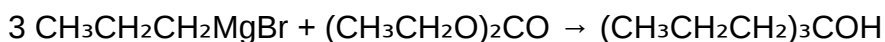
Synthesis of Tri-n-propyl Carbinol

The most common and historically significant method for the synthesis of tri-n-propyl carbinol is the Grignard reaction. This involves the reaction of n-propylmagnesium bromide with an appropriate carbonyl compound.

Key Synthetic Pathway: Grignard Reaction with Ethyl Carbonate

This method is particularly effective for producing symmetrical tertiary alcohols. The reaction proceeds in two stages. First, the Grignard reagent adds to one of the carbonyl groups of the diethyl carbonate to form a ketone intermediate (4-heptanone). A second equivalent of the Grignard reagent then attacks the ketone to form the tertiary alcohol.

Overall Reaction:



A reported yield for this synthesis is approximately 75%.^[1]

Experimental Protocol: Synthesis via Grignard Reaction

The following is a generalized experimental protocol based on established methods for the synthesis of tertiary alcohols using Grignard reagents.

Materials:

- Magnesium turnings
- Dry diethyl ether or tetrahydrofuran (THF)
- n-Propyl bromide
- Ethyl carbonate
- Anhydrous calcium chloride
- Saturated aqueous ammonium chloride solution
- Hydrochloric acid (dilute)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture. A calcium chloride drying tube should be fitted to the condenser.
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
 - Add a small amount of a solution of n-propyl bromide in dry ether to the flask. The reaction is initiated, often indicated by the appearance of turbidity and a gentle refluxing of the

ether.

- Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Reaction with Ethyl Carbonate:
 - Cool the Grignard reagent in an ice bath.
 - Slowly add a solution of ethyl carbonate in dry ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified period or until the reaction is deemed complete.
- Work-up:
 - Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
 - If a precipitate of magnesium salts forms, it can be dissolved by the addition of dilute hydrochloric acid.
 - Transfer the mixture to a separatory funnel and separate the ether layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the ether extracts and wash them successively with water, sodium bicarbonate solution, and finally with water.
 - Dry the ether solution over anhydrous sodium sulfate.
- Purification:
 - Filter the dried ether solution and remove the ether by distillation.

- Distill the remaining crude tri-n-propyl carbinol under reduced pressure. Collect the fraction boiling at 89-92 °C at 20 mmHg.[1]

Visualizing the Synthesis

The synthesis of tri-n-propyl carbinol via the Grignard reaction with ethyl carbonate can be visualized as a two-step process involving the formation of a ketone intermediate.



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Caption: Synthesis of Tri-n-propyl Carbinol via Grignard Reaction.

Conclusion

Tri-n-propyl carbinol, a tertiary alcohol, owes its practical synthesis to the development of the Grignard reaction. While its specific discovery is not attributed to a single individual, its preparation is a classic illustration of the power of organometallic reagents in constructing complex organic molecules from simpler precursors. The detailed synthetic protocol and understanding of its properties are valuable for its application in various fields of chemical research and development.

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References

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